(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate
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Overview
Description
(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple chlorine atoms and a thiazole ring, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzyl chloride with 2-(2,3-dichlorophenyl)-1,3-thiazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding amine and alcohol.
Scientific Research Applications
(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichlorophenyl N-(2,5-difluorophenyl)carbamate
- N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
Uniqueness
(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate is unique due to its specific substitution pattern and the presence of both dichlorophenyl and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O2S/c18-10-4-9(5-11(19)6-10)7-25-17(24)23-14-8-26-16(22-14)12-2-1-3-13(20)15(12)21/h1-6,8H,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYKUZIIIRYNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)NC(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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